molecular formula C11H13N3OS B11519035 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 299936-42-8

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B11519035
CAS No.: 299936-42-8
M. Wt: 235.31 g/mol
InChI Key: QZBLPRBQNVTFNK-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,5-dimethylphenol with appropriate thiadiazole precursors under controlled conditions. One common method involves the use of thionyl chloride to convert 3,5-dimethylphenol into 3,5-dimethylphenyl chloride, which is then reacted with thiadiazole derivatives to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with signaling pathways involved in inflammation and cancer, thereby exerting anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(3,5-Dimethylphenoxy)methyl]-1,3-oxazolidin-2-one: A similar compound with an oxazolidinone ring instead of a thiadiazole ring.

    5-[(3,5-Dimethylphenoxy)methyl]-2-oxazolidinone: Another similar compound with a different heterocyclic ring structure.

Uniqueness

5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of sulfur and nitrogen atoms in the ring structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

299936-42-8

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3OS/c1-7-3-8(2)5-9(4-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)

InChI Key

QZBLPRBQNVTFNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NN=C(S2)N)C

solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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